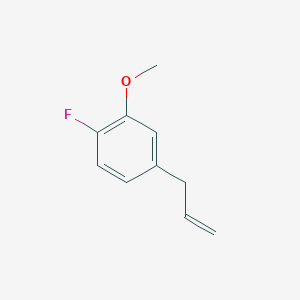

4-Allyl-1-fluoro-2-methoxybenzene

Description

Properties

IUPAC Name |

1-fluoro-2-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPQVWCTFBQYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing allyl groups to aromatic systems. For 4-allyl-1-fluoro-2-methoxybenzene, this method involves coupling 4-bromo-1-fluoro-2-methoxybenzene with allylboronic acid under palladium catalysis. Key steps include:

-

Catalytic System : Pd(OAc)₂ with Dpephos ligand enhances selectivity for mono-allylation.

-

Conditions : Reactions proceed in 1,2-dichloroethane (DCE) at 110–120°C, with ClCF₂CO₂Na as an additive to stabilize intermediates.

-

Yield : Typical yields range from 65–78%, contingent on bromide purity and catalyst loading.

Mechanistic Insights

The oxidative addition of Pd⁰ to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetalation with allylboronic acid. Reductive elimination yields the allylated product while regenerating the catalyst. Steric hindrance from the methoxy group necessitates bulky ligands like Dpephos to prevent ortho-side reactions.

Direct Allylation via Allyl Trifluoroacetate

Allyl trifluoroacetate serves as an efficient allylating agent under Pd catalysis. This method bypasses pre-functionalized boron reagents:

-

Substrate : 1-Fluoro-2-methoxy-4-iodobenzene reacts with allyl trifluoroacetate in DCE at 120°C.

-

Additives : ClCF₂CO₂Na (3.0 equiv) suppresses β-hydride elimination, favoring allyl retention.

-

Yield : Reported yields reach 72%, though competing protodehalogenation can reduce efficiency.

Grignard Reagent-Based Allylation

Bromination-Grignard Sequential Strategy

This two-step approach begins with bromination of 1-fluoro-2-methoxybenzene, followed by allyl Grignard addition:

Directed Ortho-Metalation (DoM)-Allylation

DoM leverages the methoxy group’s directing effect to deprotonate the para position, followed by quenching with allyl electrophiles:

-

Electrophile : Allyl bromide or tosylate reacts in situ, though over-allylation is a risk.

-

Yield : ~50%, with significant optimization required for scale-up.

Nucleophilic Aromatic Substitution (NAS)

Nitro Displacement with Allyl Nucleophiles

NAS is viable if electron-withdrawing groups activate the aryl ring:

-

Substrate : 1-Fluoro-2-methoxy-4-nitrobenzene undergoes displacement with allylthiolate or allylamine under microwave irradiation.

-

Yield : ≤40%, hampered by nitro group incompatibility with strong nucleophiles.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Dpephos | 110–120°C | 65–78% | High selectivity, scalable | Requires pre-brominated substrate |

| Allyl Trifluoroacetate | Pd(OAc)₂/ClCF₂CO₂Na | 120°C | 72% | No boron reagents needed | Protodehalogenation side reactions |

| Grignard Exchange | Allyl MgCl | −10–0°C | 58–64% | Mild conditions | Low functional group tolerance |

| Directed Metalation | LDA/Allyl Br | −78°C | ~50% | No pre-halogenation | Sensitive to moisture, low yields |

| NAS | Allylthiolate | 150°C | ≤40% | Simple setup | Restricted to activated arenes |

Experimental Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation reactions using halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 4-allyl-1-fluoro-2-methoxybenzoic acid.

Reduction: Formation of 4-propyl-1-fluoro-2-methoxybenzene.

Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Allyl-1-fluoro-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of fluorinated compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The methoxy group can influence the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

Analysis :

Halogen and Positional Isomerism

Analysis :

- Fluorine’s position (1 vs. 2) significantly impacts electron distribution. For example, 2-fluoro substitution () may direct electrophilic attacks to different ring positions.

- Chlorine substitution () introduces stronger electron-withdrawing effects and steric bulk compared to allyl groups.

Functional Group Modifications

Analysis :

- Replacing allyl with methylsulfanyl () introduces a thioether group, which may enhance binding to metal ions or alter redox properties.

Biological Activity

Overview

4-Allyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C10H11FO, featuring an allyl group, a fluorine atom, and a methoxy group attached to a benzene ring. This unique structure endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

Antitumor Properties

Recent studies have indicated that compounds similar to 4-Allyl-1-fluoro-2-methoxybenzene exhibit significant antitumor activity. For instance, a series of fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested against human breast and colon cancer cell lines. The results showed low micromolar growth inhibitory values (GI50), particularly in the MDA-MB-468 breast cancer cell line, suggesting that structural modifications similar to those in 4-Allyl-1-fluoro-2-methoxybenzene may enhance anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Fluorinated compounds are known to exhibit enhanced biological activities due to their unique chemical properties. Preliminary studies suggest that 4-Allyl-1-fluoro-2-methoxybenzene could potentially inhibit the growth of various bacterial strains, although specific data on its antimicrobial effectiveness remains limited.

The biological activity of 4-Allyl-1-fluoro-2-methoxybenzene can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Interaction : The presence of the fluorine atom may enhance the compound's binding affinity to certain enzymes or receptors, potentially leading to altered metabolic pathways.

- Metabolic Transformation : The allyl group can undergo various metabolic transformations, generating active metabolites that exert biological effects.

- Solubility and Distribution : The methoxy group influences the solubility and distribution of the compound within biological systems, which can affect its overall bioavailability and efficacy.

Case Studies

-

Synthesis and Testing of Isoflavone Derivatives

- A study synthesized several derivatives based on structural similarities to known bioactive compounds. The derivatives were tested for their ability to inhibit cancer cell growth in vitro, revealing promising results for specific isoflavone derivatives that could be structurally related to 4-Allyl-1-fluoro-2-methoxybenzene .

-

Fluorinated Compounds in Drug Development

- Research has shown that fluorinated compounds often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts. This suggests that 4-Allyl-1-fluoro-2-methoxybenzene could be a valuable scaffold for developing new therapeutic agents.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Allyl-1-fluoro-2-methoxybenzene | Allyl group, Fluorine atom | Potential antitumor and antimicrobial properties |

| 4-Allyl-2-fluoro-1-methoxybenzene | Similar structure with different positioning of groups | Antitumor activity reported |

| 4-Allyl-1,2-dimethoxybenzene | Two methoxy groups | Enhanced solubility |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Allyl-1-fluoro-2-methoxybenzene, and how can regioselectivity be controlled?

- Methodological Answer : Start with fluorobenzene derivatives and employ sequential electrophilic substitutions. Introduce the methoxy group via demethylation of a protected precursor (e.g., methyl ether) to avoid over-oxidation. For allylation, Friedel-Crafts alkylation using allyl bromide in the presence of Lewis acids (e.g., AlCl₃) is effective, but steric and electronic effects from the fluorine substituent may require optimization. Use directing groups (e.g., -OMe) to enhance regioselectivity. Monitor intermediates via TLC and HPLC .

Q. How can NMR spectroscopy distinguish the fluorine and allyl group environments in 4-Allyl-1-fluoro-2-methoxybenzene?

- Methodological Answer :

- ¹⁹F NMR : The fluorine atom in the 1-position will exhibit distinct chemical shifts (δ ≈ -110 to -120 ppm for aromatic fluorine) and coupling with adjacent protons (e.g., ³J coupling with H-2 and H-6).

- ¹H NMR : The allyl group protons (CH₂=CH-CH₂-) show characteristic splitting patterns: the terminal vinyl protons (δ 5.0–5.5 ppm, multiplet) and the allylic CH₂ (δ 3.0–3.5 ppm, doublet of doublets). Compare with analogs like 4-Allyl-1-methoxy-2-methylbenzene (δ 3.3 ppm for CH₂) .

- HSQC/HMBC : Correlate fluorine and methoxy protons to confirm substitution patterns .

Advanced Research Questions

Q. What competing side reactions occur during allylation of fluorinated methoxybenzenes, and how can they be suppressed?

- Methodological Answer :

- Competing Reactions : Over-alkylation (di-allylation), electrophilic attack at non-target positions due to fluorine’s electron-withdrawing effects, and allyl group isomerization.

- Mitigation Strategies :

- Use bulky Lewis acids (e.g., FeCl₃) to limit over-reactivity.

- Introduce temporary protecting groups (e.g., acetyl for -OH if present) to block undesired sites.

- Optimize temperature (low temp for slower kinetics) and solvent polarity (non-polar solvents reduce ionic intermediates). Validate purity via GC-MS .

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s -I effect deactivates the ring, reducing oxidative addition efficiency. However, it enhances stability of the palladium intermediate.

- Directing Effects : Fluorine at the 1-position may direct coupling to the 4- or 6-positions. Pre-functionalize the allyl group with a boronic ester for targeted coupling.

- Protocol : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O. Compare yields with non-fluorinated analogs (e.g., 4-Allyl-2-methoxyphenol) to assess fluorine’s impact .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated allylbenzene derivatives?

- Methodological Answer :

- Data Triangulation :

In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like cytochrome P450 or estrogen receptors, leveraging structural analogs (e.g., 4-Allyl-2-methoxyphenol’s estrogenic activity ).

In Vitro Assays : Use standardized cytotoxicity assays (e.g., MTT) across multiple cell lines, controlling for metabolic interference from the methoxy group.

Meta-Analysis : Compare datasets from fluorinated vs. non-fluorinated derivatives to isolate fluorine’s contribution .

Data Analysis and Optimization

Q. What analytical workflows are recommended for detecting degradation products of 4-Allyl-1-fluoro-2-methoxybenzene under oxidative conditions?

- Methodological Answer :

- HPLC-DAD/HRMS : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% formic acid) to separate degradation products.

- Fragmentation Patterns : Identify allyl group oxidation products (e.g., epoxides, aldehydes) via HRMS/MS. For example, a +16 Da shift suggests epoxidation.

- Stability Studies : Accelerate degradation using H₂O₂/UV and compare to analogs like 4-Allylguaiacol, which forms quinone methides under oxidation .

Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on 4-Allyl-1-fluoro-2-methoxybenzene?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices (nucleophilic/electrophilic) at each carbon using Gaussian 16. Fluorine’s -I effect reduces electron density at the 1-position, directing attacks to the 4- or 6-positions.

- Transition State Modeling : Simulate nitration or bromination pathways to validate predicted sites. Compare with experimental data from related compounds (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde’s reactivity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.